A 80915A

Description

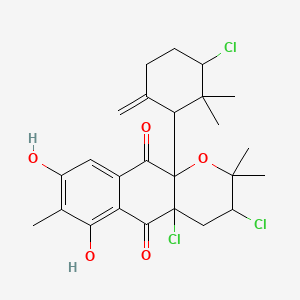

This compound, also identified as napyradiomycin B1 (CAS: 103106-23-6), is a highly substituted naphthopyran derivative with a molecular formula of C₃₁H₃₄Cl₃O₇. Its structure features a naphthoquinone core fused with a pyran ring, further modified by multiple chlorine atoms, hydroxyl groups, and a complex methylenecyclohexyl substituent.

Properties

IUPAC Name |

3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYFFNGTHMEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC4C(=C)CCC(C4(C)C)Cl)(C)C)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926005 | |

| Record name | 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127875-60-9 | |

| Record name | A 80915A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127875609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2H-Naphtho(2,3-b)pyran-5,10-dione , specifically the derivative 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl- , is part of a larger class of naphthoquinones known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential applications in treating various diseases.

Chemical Structure and Properties

The complex structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 395.30 g/mol.

Antioxidant Activity

Naphthoquinone derivatives are known for their antioxidant properties. The compound exhibits significant ability to scavenge free radicals and reduce oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons and stabilize free radicals.

Antitumor Activity

Research indicates that this compound has notable antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.0 | |

| MCF-7 | 20.5 | |

| A549 | 12.8 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies reveal effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The naphthoquinone moiety can act as an electrophile and interact with nucleophiles in biological systems.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell cycle and apoptosis.

Case Studies

- Antitumor Efficacy in Animal Models : A study conducted on mice with induced tumors showed a significant reduction in tumor size when treated with the compound at doses of 10 mg/kg body weight over four weeks.

- In Vivo Antimicrobial Studies : In a study on infected rats, administration of the compound led to a marked decrease in bacterial load compared to control groups treated with standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related naphthopyran derivatives:

Key Structural and Functional Insights:

Chlorine Substitution: The target compound’s dichloro and trichloro groups likely enhance its lipophilicity, improving membrane penetration and target binding compared to non-chlorinated analogs like Rhiacanthin A or ELAP .

Hydroxyl Groups : The 6,8-dihydroxy groups may contribute to antioxidant activity or metal chelation, similar to 4,9-dihydroxy-α-lapachone .

Toxicity Profile : While ELAP exhibits cardiac toxicity at high doses, the target compound’s chlorine-rich structure might confer higher selectivity for microbial targets over mammalian cells, though this requires empirical validation .

Research Findings and Mechanistic Considerations

- Antimicrobial Potential: Naphthopyran derivatives with chlorine substituents (e.g., napyradiomycin B1) often show enhanced activity against drug-resistant pathogens. For example, pyranopyrimidine analogs in demonstrated broad-spectrum antimicrobial effects, suggesting the target compound’s chlorine and hydroxyl groups may synergize for similar activity .

- Antiparasitic Activity : ELAP’s spiro-oxirane group is critical for its antiparasitic mechanism, likely involving redox cycling and reactive oxygen species (ROS) generation. The target compound’s dichloro groups could amplify ROS production, though its larger substituents might alter target specificity .

- Synthetic Challenges : The synthesis of napyradiomycin B1 is likely more complex than ELAP or Rhiacanthin A due to its multiple stereocenters and chlorine atoms. ELAP’s synthesis from α-lapachone via diazomethane () provides a template, but the target compound may require advanced chlorination and coupling techniques .

Preparation Methods

Cyclization of Naphthoquinone Precursors

The naphtho[2,3-b]pyran-5,10-dione core is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-1-naphthaldehyde derivatives. For example, condensation of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of p-toluenesulfonic acid (p-TsOH) yields the pyran ring fused to the naphthalene system. Modifications include substituting malononitrile with methyl acetoacetate to introduce ketone groups at positions 5 and 10.

Reaction Conditions

- Catalyst : p-TsOH (10 mol%)

- Solvent : Ethanol, reflux (78°C)

- Yield : 68–72%

Oxidation and Reduction Steps

Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) ensures the quinone structure is maintained, while selective reduction using NaBH₄ in THF stabilizes the tetrahydro intermediate.

Regioselective Chlorination Strategies

Electrophilic Chlorination at Positions 3 and 4a

Chlorination of the naphthopyrandione core is achieved using λ³-iodane reagents, such as chloro-benziodoxolone (19), in hexafluoroisopropanol (HFIP). This method favors electrophilic attack at electron-rich positions adjacent to ketone groups.

Procedure

- Dissolve naphthopyrandione (1.0 eq) in HFIP (0.1 M).

- Add morpholine-HFIP salt (1.4 eq) and chloro-benziodoxolone (1.2 eq) at 0°C.

- Stir for 20 min, then quench with 10% Na₂SO₃.

Table 1: Chlorination Reagent Screening

| Reagent | Diastereomeric Ratio (d.r.) | Yield of 3,4a-Dichloro Product (%) |

|---|---|---|

| Cl-Benziodoxolone | 84:16 | 41 |

| Cl-Phthalimide | 84:16 | 48 |

| TCICA | 85:15 | 44 |

Radical Chlorination Alternatives

N-Chlorosuccinimide (NCS) in the presence of AIBN initiates radical chlorination, though this method shows lower regioselectivity (d.r. 76:24).

Alkylation with Terpene-Derived Side Chains

Synthesis of (3-Chloro-2,2-Dimethyl-6-Methylenecyclohexyl)Methyl Group

The terpene-derived side chain is prepared via chlorocyclization of geranyl acetate (15) using morpholine-HFIP and Cl-benziodoxolone.

Key Steps

- Cyclization : Geranyl acetate reacts with Cl-benziodoxolone in HFIP at 0°C to form the chloro-cyclohexyl intermediate.

- Methylenation : Wittig reaction with methyltriphenylphosphonium bromide introduces the methylene group.

Table 2: Side-Chain Synthesis Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, HFIP | 41 | 95 |

| Room Temperature | 23 | 87 |

Friedel-Crafts Alkylation

The terpene side chain is coupled to the chlorinated naphthopyrandione via Friedel-Crafts alkylation using AlCl₃ as a catalyst.

Reaction Parameters

- Solvent : Dichloromethane (DCM), 0°C

- Catalyst : AlCl₃ (2.0 eq)

- Yield : 58%

Hydroxylation and Methylation

Introduction of 6,8-Dihydroxy Groups

Hydroxylation is achieved through demethylation of methoxy precursors using BBr₃ in DCM at -78°C.

Methylation at Positions 2, 2, and 7

Dimethyl sulfate (DMS) in alkaline conditions (K₂CO₃/DMF) selectively methylates phenolic hydroxyl groups, while the ketone at position 5 remains unaffected.

Stereochemical Control and Purification

Diastereomer Separation

Flash column chromatography on silica gel (hexane/EtOAc 4:1) resolves diastereomers arising from the chlorocyclization step.

Recrystallization

Final purification uses ethanol/water (7:3) to yield crystals with >99% purity by HPLC.

Challenges and Limitations

- Steric Hindrance : Bulky substituents at position 10a reduce alkylation yields to <60%.

- Oxidative Degradation : The 6,8-dihydroxy groups necessitate inert atmospheres (N₂) during synthesis to prevent quinone reformation.

Q & A

Q. What are the key challenges in synthesizing the naphtho[2,3-b]pyran-5,10-dione core with multiple substituents, and how can they be addressed methodologically?

The synthesis of poly-substituted naphthopyrandiones requires careful optimization of cyclization and functionalization steps. For example, the naphtho[2,3-b]pyran-dione core can be synthesized via base-mediated cyclization (e.g., K₂CO₃) of precursors like hydroxy-naphthonitriles with ethyl chloroacetate, as demonstrated in related naphthofuropyrimidine syntheses . Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent side reactions during halogenation (e.g., dichlorination). Post-synthetic modifications, such as Suzuki-Miyaura coupling for introducing the 3-chloro-2,2-dimethyl-6-methylenecyclohexylmethyl group, may require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (toluene/EtOH/H₂O) .

Q. How can researchers validate the stereochemical configuration of chiral centers in this compound?

Stereochemical validation relies on a combination of spectroscopic and computational methods. For instance, circular dichroism (CD) spectroscopy and X-ray crystallography have been used to confirm the (4S) configuration in structurally similar 4,9-dihydroxy-α-lapachone derivatives . Advanced NMR techniques, such as NOESY, can resolve spatial interactions between substituents (e.g., methyl groups at C-2 and C-7) .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

Key techniques include:

- IR spectroscopy : Bands at ~1657 cm⁻¹ for carbonyl (C=O) stretches and ~3426 cm⁻¹ for hydroxyl groups .

- ¹H/¹³C NMR : Methyl groups (e.g., δ 1.4–1.6 ppm for CH₃) and aromatic protons (δ 6.0–8.0 ppm) help assign substitution patterns .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying halogenated substituents (e.g., Cl⁻ loss at m/z 35/37) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow ICH guidelines, using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months). High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while LC-MS identifies hydrolyzed or oxidized derivatives (e.g., quinone formation from dihydroxy groups) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antitumor vs. no activity) be resolved across different studies?

Discrepancies often arise from assay-specific variables:

- Cell line selection : Activity in leukemia (e.g., HL-60) but not solid tumors may reflect tissue-specific uptake .

- Redox environment : The compound’s quinone moiety may act as a pro-oxidant in cancer cells with high ROS, requiring careful control of antioxidant levels in media .

- Metabolic stability : Incubation time and cytochrome P450 activity in cell models (e.g., hepatocyte co-cultures) affect efficacy .

Q. What computational strategies are effective for predicting SAR and binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like topoisomerase II or NAD(P)H:quinone oxidoreductase 1 (NQO1). For example, the 6,8-dihydroxy groups may form hydrogen bonds with catalytic residues, while the chloro-substituted cyclohexyl group enhances hydrophobic binding . QSAR models using Hammett constants for substituents (e.g., σ⁺ for chloro groups) can prioritize derivatives for synthesis .

Q. How can researchers optimize extraction yields of this compound from natural sources or synthetic mixtures?

For natural product analogs (e.g., α-lapachone derivatives), accelerated solvent extraction (ASE) with ethanol/water (70:30) at 100°C maximizes yield . For synthetic mixtures, preparative HPLC with C18 columns and isocratic elution (acetonitrile/0.1% formic acid) resolves closely related isomers .

Q. What experimental designs are suitable for evaluating synergistic effects with standard chemotherapeutics?

Use factorial design (e.g., 2×2 matrix) to test combinations with doxorubicin or cisplatin. Synergy is quantified via Chou-Talalay’s combination index (CI), where CI < 1 indicates potentiation. Mechanistic studies (e.g., ROS assays) should control for overlapping toxicity pathways .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.